5-Amino-1,2,3,4-tetrahydroquinolin-8-ol sulfate
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Overview
Description
5-Amino-1,2,3,4-tetrahydroquinolin-8-ol sulfate is a heterocyclic compound with the molecular formula C9H14N2O5S It is a derivative of tetrahydroquinoline, a structure known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,3,4-tetrahydroquinolin-8-ol sulfate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of dihydroisoquinoline intermediates using reducing agents such as sodium borohydride or catalytic hydrogenation . The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that are optimized for large-scale production. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2,3,4-tetrahydroquinolin-8-ol sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions typically involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various alkylated products .
Scientific Research Applications
5-Amino-1,2,3,4-tetrahydroquinolin-8-ol sulfate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-1,2,3,4-tetrahydroquinolin-8-ol sulfate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the amino and hydroxyl groups.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position but differs in the overall structure.
Quinoline: A simpler aromatic compound without the tetrahydro structure
Uniqueness
5-Amino-1,2,3,4-tetrahydroquinolin-8-ol sulfate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-amino-1,2,3,4-tetrahydroquinolin-8-ol;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.H2O4S/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;1-5(2,3)4/h3-4,11-12H,1-2,5,10H2;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOKFJYRVQBCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)O)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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